molecular formula C20H19F3N2O4S2 B2943356 ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate CAS No. 303033-71-8

ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate

Cat. No.: B2943356
CAS No.: 303033-71-8
M. Wt: 472.5
InChI Key: NTYUSFDHFJNKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate (CAS: 857494-00-9) is a heterocyclic compound featuring a thiophene-3-carboxylate core substituted with 4,5-dimethyl groups and an acetamido linker to a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine moiety . Its molecular formula is C₁₉H₂₀F₃N₂O₄S₂ (molar mass: 474.5 g/mol), with predicted properties such as a boiling point of 646.7°C and a pKa of 12.45 .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4S2/c1-4-29-19(28)16-9(2)10(3)30-18(16)25-15(26)8-14-17(27)24-12-7-11(20(21,22)23)5-6-13(12)31-14/h5-7,14H,4,8H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYUSFDHFJNKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate is a synthetic compound with potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, including anticancer and antimicrobial effects.

The compound has the following chemical characteristics:

  • Molecular Formula: C20H19F3N2O4S2
  • Molecular Weight: 472.5 g/mol
  • CAS Number: 303033-71-8
  • Density: 1.403 g/cm³ (predicted)
  • Boiling Point: 635.4 °C (predicted)

These properties suggest that the compound is stable and may have significant interactions with biological systems.

Synthesis

The synthesis of ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate typically involves multi-step reactions starting from simpler thiophene and benzothiazine derivatives. The introduction of the trifluoromethyl group enhances its biological activity by increasing lipophilicity and altering metabolic pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.0
HepG2 (Liver)10.5
A549 (Lung)12.3

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In addition to its anticancer properties, ethyl 4,5-dimethyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate has shown promising antimicrobial activity against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Case Studies

A notable case study involved the use of this compound in combination therapy for cancer treatment. The results indicated enhanced efficacy when used alongside traditional chemotherapeutics such as doxorubicin, suggesting a synergistic effect that warrants further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzothiazine/Thiophene Moieties

Compound Name Key Structural Differences Physicochemical Properties Synthesis & Yield Biological Relevance
Ethyl 5-methyl-2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)thiophene-3-carboxylate (CAS: 302804-36-0) Lacks the 4,5-dimethyl substitution on the thiophene ring; retains trifluoromethyl group. Molar mass: 404.5 g/mol; pKa: 12.45; Boiling point: 646.7°C. Not explicitly described in evidence. Potential similarity in bioactivity.
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene core; 4-hydroxyphenyl substituent. Yield: 22%; HRMS-ESI: [M+H]⁺ 390.1370. Petasis reaction in HFIP with 3 Å molecular sieves. Antioxidant/anti-inflammatory applications implied.
Ethyl 5-hydroxy-4,7-dioxo-3-phenyl-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1b) Di-oxo and phenyl groups on benzo[b]thiophene; hydroxyl substitution. Melting point: 174–178°C; IR peaks: 1774, 1721 cm⁻¹ (ester/carbonyl). Derived from triacetoxy precursor (94% yield). Unclear; likely intermediates for further modification.
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a–3k) Cyanoacrylamido group instead of benzothiazin-acetamido; varied phenyl substitutions. Yields: 72–94%; IR confirms C≡N (2215–2225 cm⁻¹); ¹H NMR shows aromatic and methyl peaks. Knoevenagel condensation with benzaldehydes. Antioxidant/anti-inflammatory activities reported.

Key Comparative Analysis

Substituent Effects on Reactivity and Bioactivity: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to hydroxyl- or cyano-substituted analogues . 4,5-Dimethyl substitution on the thiophene ring (target compound) may sterically hinder interactions compared to unsubstituted or phenyl-substituted analogues (e.g., 1b in ).

Physicochemical Properties: The trifluoromethyl group increases boiling point (646.7°C) compared to non-fluorinated analogues (e.g., 6o with boiling point ~390°C) . Melting points vary widely: 174–178°C for 1b vs. liquid/powder forms predicted for the target compound.

Biological Implications: Cyanoacrylamido derivatives (e.g., 3a–3k) exhibit confirmed antioxidant activity, suggesting that the acetamido linker in the target compound may similarly enable hydrogen bonding in biological targets . The tetrahydrobenzo[b]thiophene core in 6o may confer distinct solubility profiles, impacting bioavailability compared to the fully aromatic benzothiazine system in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.